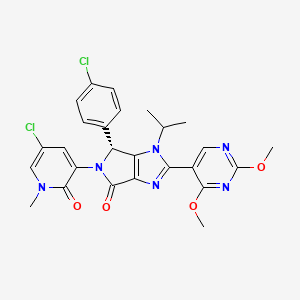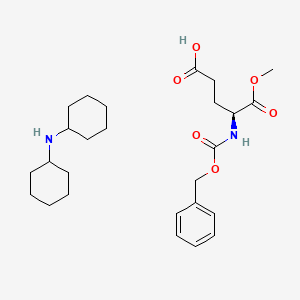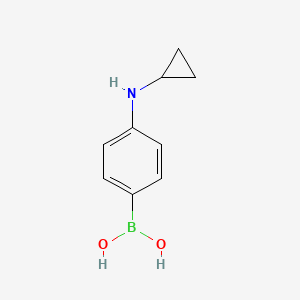
4-(Cyclopropylamino)phenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 4-(Cyclopropylamino)phenylboronic acid are not found, general methods for synthesizing similar compounds involve the use of phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed .Molecular Structure Analysis
The molecular structure of 4-(Cyclopropylamino)phenylboronic acid is not explicitly provided in the search results .Chemical Reactions Analysis
Boronic acids, such as 4-(Cyclopropylamino)phenylboronic acid, are known to interact with diols and strong Lewis bases like fluoride or cyanide anions, which leads to their utility in various sensing applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Cyclopropylamino)phenylboronic acid are not explicitly provided in the search results .Applications De Recherche Scientifique
Diagnostic Applications
PBAs have been used as molecular bases for analytical applications due to their unique chemistry, particularly in interactions with sialic acid as new molecular targets .
Therapeutic Applications
Research efforts have focused on PBA-based strategies for drug delivery applications .
Sensing Applications
Boronic acids are utilized in various sensing applications, including homogeneous assays and heterogeneous detection due to their interactions with diols and strong Lewis bases .
Material Science
Drug Discovery
It is also mentioned as being used in drug discovery, but again, specific details are not provided.
Mécanisme D'action
Target of Action
The primary target of 4-(Cyclopropylamino)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, 4-(Cyclopropylamino)phenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 4-(Cyclopropylamino)phenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17701, a density of 121±01 g/cm3, and a boiling point of 3797±440 °C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of 4-(Cyclopropylamino)phenylboronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Action Environment
The action of 4-(Cyclopropylamino)phenylboronic acid can be influenced by environmental factors. For instance, the SM cross-coupling reaction conditions can affect the efficacy of the compound . Additionally, the compound is only marginally stable in water, which can influence its action and stability .
Safety and Hazards
Orientations Futures
Specific future directions for 4-(Cyclopropylamino)phenylboronic acid are not provided in the search results .
Relevant Papers Several papers discuss the properties and applications of boronic acids, which include 4-(Cyclopropylamino)phenylboronic acid. These papers cover topics such as the interaction of boronic acids with diols and strong Lewis bases, the use of boronic acids in sensing applications, and the interaction between phenylboronic acid derivatives and active ingredients with diphenol structure of traditional Chinese medicine .
Propriétés
IUPAC Name |
[4-(cyclopropylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIUBYPCDTWOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



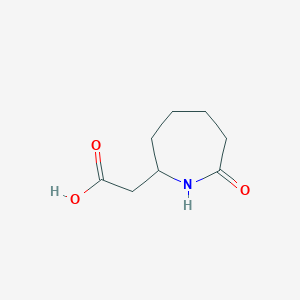
![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)
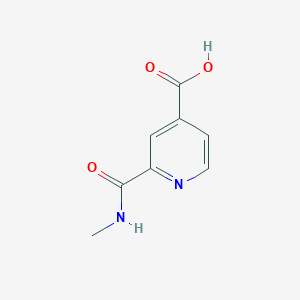


![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)
![{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1429774.png)
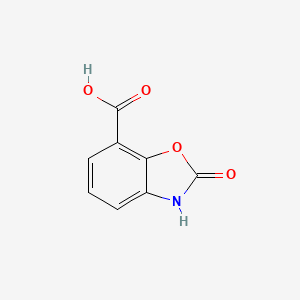
![Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1429778.png)
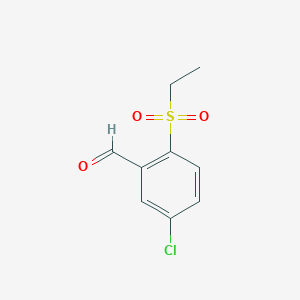

![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1429785.png)
